Prisotinol

Description

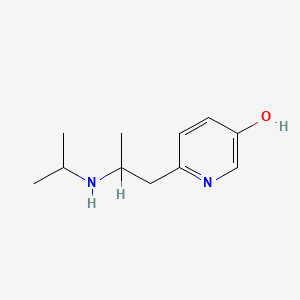

Structure

3D Structure

Properties

IUPAC Name |

6-[2-(propan-2-ylamino)propyl]pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-8(2)13-9(3)6-10-4-5-11(14)7-12-10/h4-5,7-9,13-14H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRPBKUCJBWQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)CC1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868496 | |

| Record name | 6-{2-[(Propan-2-yl)amino]propyl}pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76906-79-1, 78997-40-7, 78152-30-4, 78152-32-6 | |

| Record name | Prisotinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076906791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prisotinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078997407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prisotinol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078152304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prisotinol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078152326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRISOTINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPO6B92P5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PRISOTINOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7JEE5QDD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PRISOTINOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y6GD95UMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Prisotinol

Chemical Synthesis Strategies for Prisotinol

Detailed public information specifically outlining the de novo chemical synthesis strategies employed for the manufacturing of this compound is limited within the searched scientific literature. The synthesis of a molecule like this compound, which contains a substituted pyridine (B92270) ring and an isopropylamino-substituted propyl side chain, would typically involve a sequence of organic transformations aimed at constructing and coupling these distinct molecular fragments.

De Novo Synthesis Pathways and Key Intermediates

While specific published de novo synthesis pathways for this compound were not extensively detailed in the search results, hypothetical synthetic routes would necessitate the formation of the pyridine core and the introduction of the 2-(isopropylamino)propyl moiety at the 6-position. Potential strategies could involve functionalization of a suitably substituted pyridine precursor. The introduction of the side chain might be achieved through alkylation reactions or reductive amination steps involving appropriate carbonyl and amine precursors. Key intermediates in such pathways would depend on the chosen synthetic strategy but would likely include functionalized pyridine derivatives and intermediates leading to the formation of the chiral center and the secondary amine group in the propyl chain.

Methodological Advances in Stereoselective Synthesis

This compound possesses a chiral center at the benzylic carbon within the propyl side chain. The synthesis of chiral pharmaceutical compounds often requires stereoselective methods to obtain the desired enantiomer with high purity. While stereoselective synthesis is a critical area of organic chemistry, and significant advances have been made in achieving enantiocontrol in various reactions rsc.orgorganic-chemistry.orgchemistrydocs.comumsystem.eduegrassbcollege.ac.in, specific methodological advances reported for the stereoselective synthesis of this compound itself were not detailed in the searched literature. Achieving stereoselectivity in the synthesis of this compound would likely involve chiral reagents, catalysts, or auxiliaries at the step where the chiral center is formed.

Process Chemistry and Scalability Considerations

Design and Synthesis of this compound Derivatives and Conjugates

This compound has been identified as a compound amenable to chemical derivatization, particularly in the context of developing prodrugs and conjugates epo.orggoogleapis.comgoogle.commysciencework.comgoogleapis.comgoogle.comgoogle.comgoogleapis.comepo.orggoogle.com. Chemical derivatization can be employed to modify the physicochemical properties of a drug, influence its pharmacokinetic profile, or enable targeted delivery.

Prodrug Formulations and Latent Drug Modalities

This compound is listed as an example of a drug that can be converted into prodrugs google.comgoogleapis.comgoogle.com. Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo a transformation in vivo to release the active drug google.comgoogle.comgoogle.com. This strategy is often used to overcome limitations of the parent drug, such as poor solubility, low permeability, rapid metabolism, or lack of targeting. For amine-containing drugs like this compound, common prodrug strategies involve masking the amine functional group. Specifically, the synthesis of 1-(acyloxy)-alkyl carbamate (B1207046) prodrugs has been discussed as a method applicable to primary or secondary amine-containing drugs, with this compound being cited as an example google.comgoogleapis.comgoogle.com. These prodrugs are designed to be cleaved in vivo, often by enzymatic hydrolysis, to regenerate the active amine-containing drug google.comgoogle.com.

Linker Chemistry for Controlled Release Mechanisms

In the design of carrier-linked prodrugs, a linker moiety connects the biologically active compound (the drug) to a carrier molecule google.comgoogle.comgoogle.com. This linker is designed to be cleavable in vivo, facilitating the controlled release of the active drug google.comgoogle.comgoogle.com. For prodrugs of amine-containing drugs such as this compound, the linkage between the drug and the promoiety or carrier is often a temporary bond that can be broken under physiological conditions google.comgoogle.comgoogle.comgoogle.com. Examples of such temporary bonds mentioned in the context of amine-containing drug prodrugs include carbamate and ester linkages google.comgoogle.com. The rate of cleavage of these linkers, which dictates the drug release kinetics, can be influenced by the specific chemical structure of the linker and the presence of enzymes in vivo google.comgoogle.comgoogle.com. While the general types of linkages used for amine-containing drug prodrugs are discussed, specific details on the precise linker chemistries utilized in reported this compound conjugates beyond these general descriptions were not extensively provided in the searched literature.

Covalent Conjugation to Polymeric and Biological Scaffolds

Covalent conjugation to polymeric and biological scaffolds is a significant strategy in drug delivery and biomaterial design, aiming to enhance properties such as solubility, stability, and targeted delivery. nih.govgoogleapis.comepo.orgresearchgate.net This process involves forming stable covalent bonds between a molecule, such as a drug, and a larger polymeric or biological structure. nih.govgoogleapis.comresearchgate.net Common methods involve reactions between reactive functional groups on the molecule and complementary groups on the scaffold, such as the reaction of amines with activated esters or isocyanates, or thiols with maleimides. nih.govepo.org

This compound has been included in lists of biologically active moieties considered for conjugation to carrier molecules, including polymeric carriers, in the development of carrier-linked prodrugs. googleapis.comgoogle.comgoogleapis.comgoogleapis.comevitachem.com These carrier-linked prodrugs typically involve the drug being temporarily linked to a carrier moiety, often a polymer like poly(ethylene glycol) (PEG), through a reversible linker. googleapis.comevitachem.com The linkage is designed to be cleaved in vivo, releasing the active drug. googleapis.comevitachem.com While this compound has been identified as a potential candidate for such strategies, detailed experimental data or specific methodologies describing the covalent conjugation of this compound specifically to polymeric or biological scaffolds were not found within the scope of this research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Prisotinol

Fundamental Principles of Prisotinol Structure-Activity Relationships

The biological activity of a molecule like this compound is intrinsically linked to its chemical structure. The core components of this compound, the 3-hydroxypyridine (B118123) ring and the N-isopropylaminopropyl side chain at the 6-position, present key areas for exploring structure-activity relationships.

The Aminoalkyl Side Chain: The side chain at the 6-position, 6-(2-Isopropylaminopropyl), plays a significant role in the molecule's interaction with its target. Key features include:

Length of the Alkyl Chain: The propyl chain provides a specific spatial orientation for the amino group relative to the pyridine (B92270) ring. Altering the length of this chain would likely impact binding affinity and selectivity.

The Secondary Amine: The nitrogen atom in the side chain is basic and would be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a binding pocket. The isopropyl group provides steric bulk, which can influence selectivity and potency.

Chirality: The carbon atom to which the amino group and the methyl group are attached is a chiral center. This means this compound can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that different stereoisomers of a drug can have significantly different biological activities, potencies, and metabolic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity wikipedia.org. For a hypothetical QSAR study of this compound and its analogs, a series of derivatives would need to be synthesized and their biological activities determined.

The following steps would be involved in building a QSAR model for this compound analogs:

Data Set Generation: A series of this compound analogs would be synthesized with systematic variations in the pyridine ring and the side chain.

Descriptor Calculation: For each analog, a variety of molecular descriptors would be calculated. These can include:

Physicochemical Properties: Lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Quantum Chemical Descriptors: Properties like HOMO/LUMO energies and partial atomic charges.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that relates the descriptors to the observed biological activity researchgate.netnih.gov.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its reliability.

A validated QSAR model could then be used to predict the biological activity of new, unsynthesized this compound derivatives, thereby guiding the design of more potent and selective compounds.

Hypothetical QSAR Data for this compound Analogs This table is for illustrative purposes only and is not based on experimental data.

| Analog | R1 (on Pyridine) | R2 (on Amine) | logP | pIC50 (Observed) | pIC50 (Predicted) |

|---|---|---|---|---|---|

| 1 (this compound) | H | Isopropyl | 2.1 | 7.5 | 7.4 |

| 2 | 5-Cl | Isopropyl | 2.8 | 7.9 | 7.8 |

| 3 | H | Ethyl | 1.8 | 7.1 | 7.2 |

| 4 | H | tert-Butyl | 2.5 | 6.9 | 6.8 |

| 5 | 5-OCH3 | Isopropyl | 1.9 | 7.3 | 7.3 |

Molecular Modification and Structure-Based Design Optimization

Molecular modification is a key strategy in drug discovery to improve the properties of a lead compound nih.gov. For this compound, several modifications could be explored to enhance its efficacy, selectivity, and pharmacokinetic properties.

Ring Substitution: Introducing small, electron-withdrawing or electron-donating groups onto the pyridine ring could fine-tune the electronic properties of the 3-hydroxyl group and the ring nitrogen, potentially leading to improved binding affinity.

Side Chain Modification:

Altering the N-substituent: Replacing the isopropyl group with other alkyl or cyclic groups could probe the steric and hydrophobic requirements of the binding site.

Modifying the Alkyl Linker: Changing the length or rigidity of the propyl chain could optimize the positioning of the amino group within the target's binding pocket.

Bioisosteric Replacement: The hydroxyl group on the pyridine ring could be replaced with other groups that can act as hydrogen bond donors or acceptors, such as a thiol or an amide group, to explore different binding interactions.

Structure-Based Design would involve using the three-dimensional structure of the biological target, if known, to guide the design of new this compound analogs. Molecular docking simulations could be used to predict how different analogs would bind to the target, allowing for the rational design of modifications that are expected to improve binding affinity and selectivity.

Potential Molecular Modifications of this compound This table is for illustrative purposes only and is not based on experimental data.

| Modification Type | Position | Proposed Change | Rationale |

|---|---|---|---|

| Ring Substitution | Position 5 | -Cl, -F | Alter electronic properties and lipophilicity. |

| Side Chain (Amine) | N-substituent | Cyclopropyl, Cyclobutyl | Introduce rigidity and explore steric tolerance. |

| Side Chain (Linker) | Alkyl chain | Ethyl or Butyl | Vary the distance between the ring and the amine. |

| Bioisosteric Replacement | Position 3 | -SH, -NH2 | Explore alternative hydrogen bonding interactions. |

Conformational Analysis and Stereochemical Influences on Biological Activity

The three-dimensional shape (conformation) of this compound is a critical determinant of its biological activity. The molecule has several rotatable bonds, allowing it to adopt various conformations.

Rotatable Bonds: The key rotatable bonds in this compound are between the pyridine ring and the side chain, and within the side chain itself. The preferred conformation for binding to a biological target is likely to be a low-energy conformation that presents the key interacting groups (the hydroxyl, the pyridine nitrogen, and the side-chain amine) in an optimal spatial arrangement.

Stereochemistry: As mentioned earlier, this compound possesses a chiral center. The (R) and (S) enantiomers will have identical physical properties in a non-chiral environment but will interact differently with chiral biological targets like receptors and enzymes. It is common for one enantiomer to be significantly more potent than the other (the eutomer), while the other may be less active (the distomer) or even contribute to side effects. Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound would be a crucial step in understanding its pharmacology. The absolute configuration of the more active enantiomer would provide valuable information about the three-dimensional arrangement of the pharmacophore required for activity. Studies on other chiral pyridine derivatives have demonstrated the profound impact of stereochemistry on pharmacological activity nih.gov.

Mechanistic Elucidation at the Molecular and Cellular Level

Identification and Characterization of Molecular Targets

Despite a thorough search of scientific literature, no studies have been identified that report on the specific molecular targets of Prisotinol. The process of target identification is crucial in understanding the mechanism of action of any compound, as it reveals the specific biomolecules (e.g., proteins, enzymes, receptors) with which the compound interacts to elicit a biological response. Without such studies, the direct cellular components affected by this compound remain unknown.

Binding Kinetics and Thermodynamics of this compound-Target Interactions

Consistent with the absence of identified molecular targets, there is no available data on the binding kinetics (association and dissociation rates) or the thermodynamics (changes in enthalpy and entropy upon binding) of this compound with any biological target. This information is fundamental to characterizing the affinity and stability of the drug-target interaction, which are key determinants of a compound's potency and duration of action.

Modulation of Intracellular Signaling Cascades and Pathways

The effect of this compound on intracellular signaling cascades and pathways has not been documented in the scientific literature. Understanding how a compound modulates signaling pathways is essential for elucidating its broader physiological effects. Research in this area would typically investigate changes in the activity of key signaling molecules, such as kinases, phosphatases, and second messengers, following cellular exposure to the compound.

Cellular Permeation and Subcellular Localization Studies (excluding clinical aspects)

There is a lack of published research on the cellular permeation and subcellular localization of this compound. Such studies are critical for determining whether and how efficiently the compound can cross cell membranes to reach intracellular targets. Techniques like fluorescence microscopy with labeled compounds are often employed to visualize the distribution of a substance within different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. Without these studies, it is unclear where this compound might accumulate within a cell to exert any potential effects.

Enzyme Kinetics and Inhibitory/Activating Potentials

No studies have been found that investigate the effects of this compound on enzyme kinetics. Therefore, its potential to act as an enzyme inhibitor or activator is currently unknown. Such studies would involve measuring the rate of an enzymatic reaction in the presence and absence of this compound to determine key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), and to elucidate the mechanism of inhibition or activation.

Based on an extensive review of the available scientific literature, there is a significant lack of data regarding the mechanistic elucidation of this compound at the molecular and cellular level. Key areas such as molecular target identification, binding characteristics, effects on signaling pathways, cellular uptake, and enzyme interactions remain uninvestigated. Consequently, the molecular and cellular pharmacology of this compound is not understood at this time. Further research is required to characterize the biological activity and mechanism of action of this compound.

Preclinical Pharmacological Investigations of Prisotinol

In Vitro Cellular Assays for Functional Efficacy

There is no publicly available information detailing the in vitro cellular assays conducted to determine the functional efficacy of Prisotinol. Typically, this would involve a series of experiments using various cell lines to elucidate the compound's mechanism of action, potency, and efficacy at a cellular level. Data from such assays would be presented in tables summarizing key parameters like IC50 or EC50 values against specific molecular targets or cellular processes. In the case of this compound, no such data has been made public.

Ex Vivo Tissue-Based Pharmacological Assessments

Similarly, the scientific literature lacks any studies on ex vivo tissue-based pharmacological assessments of this compound. These assessments would normally involve the use of isolated tissues or organs to study the compound's effects in a more complex biological environment than cell cultures. Such studies provide valuable insights into the physiological and pharmacological effects of a drug candidate. The absence of this information for this compound means that its effects on specific tissue types remain undocumented in the public record.

Non-Mammalian Model System Studies for Biological Activity

Investigations into the biological activity of this compound using non-mammalian model systems, such as zebrafish or Drosophila, have not been reported in the available literature. These models are often used in early-stage drug discovery to understand the systemic effects and potential toxicity of a compound in a whole-organism context. Without such studies, a comprehensive understanding of this compound's biological activity is incomplete.

Comparative Pharmacological Profiles of this compound and its Analogues

No research is publicly available that compares the pharmacological profiles of this compound with any of its chemical analogues. Structure-activity relationship (SAR) studies, which are fundamental in medicinal chemistry for optimizing lead compounds, are therefore not publicly known for this compound series. Data tables comparing the potency, selectivity, and other pharmacological parameters of this compound and related compounds are consequently unavailable.

Advanced Analytical Methodologies for Prisotinol Research

Chromatographic Separation Techniques for Purity and Identity Confirmation

Chromatographic methods are fundamental for separating components within a mixture, allowing for the assessment of purity and confirmation of identity of a target compound. These techniques exploit differences in the distribution of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. youtube.comthermofisher.com The development of a robust HPLC method for Prisotinol involves several steps, including understanding the compound's properties (such as chemical structure, solubility, polarity, and pKa), choosing an appropriate stationary phase (column), and selecting a suitable mobile phase composition. youtube.com Parameters such as pH, gradient elution, flow rate, and temperature are adjusted to optimize separation efficiency. youtube.com Detection is typically achieved using a UV or PDA detector, often based on the peak area of the analyte. youtube.comnih.gov HPLC is particularly valuable for assessing the purity of a compound. For this compound, a purity of 98.0% has been reported based on HPLC analysis. Method validation, assessing parameters like precision, accuracy, linearity, limit of detection (LOD), and limit of quantitation (LOQ), is crucial to ensure the reliability and reproducibility of the HPLC method for this compound analysis. youtube.comnih.gov

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for qualitative and semi-quantitative analysis. news-medical.netmilesscientific.comntu.edu.sg TLC is frequently employed to monitor the progress of chemical reactions, assess the purity of a sample by comparing it to a reference standard, and identify compounds within a mixture. news-medical.netmilesscientific.comntu.edu.sg The presence of impurities can be detected by the appearance of extra spots on the TLC plate. news-medical.netmilesscientific.com TLC can also be used in the separation of enantiomers, and this compound has been mentioned in a patent in the context of chromatographic resolution using techniques like TLC. googleapis.com

Spectroscopic Characterization Techniques

Spectroscopic methods provide crucial information about the structural features and electronic properties of a molecule by examining its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. evitachem.comgoogleapis.comresearchgate.net By analyzing the signals produced by atomic nuclei (commonly 1H and 13C) in a magnetic field, NMR provides information about the types of atoms present, their chemical environment, and their connectivity within the molecule. This allows for the complete elucidation of the molecular structure. NMR can also provide insights into the conformation of a molecule. googleapis.comresearchgate.net While specific NMR spectral data for this compound were not found in the provided search results, NMR is a standard technique that would be applied to confirm the structure of synthesized or isolated this compound. One patent mentions monitoring a reaction involving this compound using 1H-NMR with a chiral solvating agent, highlighting the potential application of NMR in stereochemical analysis of this compound or its related compounds. googleapis.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. nih.gov This fragmentation pattern serves as a unique fingerprint that aids in the identification and structural characterization of the molecule. MS is often coupled with chromatographic techniques like HPLC or GC (LC-MS or GC-MS) to analyze complex mixtures. For this compound (C11H18N2O), the monoisotopic mass is 194.141913202 Da. uni.lu PubChem provides predicted Collision Cross Section (CCS) values for various adducts of this compound, which can be useful in identification and separation by ion mobility-mass spectrometry. uni.lu

Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 195.14918 | 145.5 |

| [M+Na]+ | 217.13112 | 156.2 |

| [M+NH4]+ | 212.17572 | 152.9 |

| [M+K]+ | 233.10506 | 150.9 |

| [M-H]- | 193.13462 | 146.8 |

| [M+Na-2H]- | 215.11657 | 150.9 |

| [M]+ | 194.14135 | 147.2 |

| [M]- | 194.14245 | 147.2 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds when exposed to infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies. researchgate.net While a specific IR spectrum for this compound was not found in the provided sources, IR spectroscopy would be employed to confirm the presence of key functional groups expected in this compound's structure, such as O-H (hydroxyl), N-H (amine), C=C (aromatic ring), and C-O bonds. researchgate.net

Electroanalytical Techniques for Redox Properties and Quantification

Electroanalytical techniques represent a powerful suite of methods used to investigate the electrochemical behavior of chemical species by measuring electrical properties such as current, potential, or charge in an electrochemical cell unimed.edu.ngsolubilityofthings.com. These techniques are particularly valuable for studying redox reactions, which involve the transfer of electrons unimed.edu.ngfiveable.me. Given the chemical structure of this compound, which contains functional groups potentially susceptible to oxidation or reduction, electroanalytical methods could provide insights into its redox properties.

Techniques such as cyclic voltammetry (CV), square wave voltammetry (SWV), and differential pulse voltammetry (DPV) are commonly employed in electroanalysis journalspub.comnih.gov. Cyclic voltammetry, for instance, involves applying a triangular potential waveform and measuring the resulting current, providing information about the oxidation and reduction processes of an analyte journalspub.comnih.gov. This can reveal the potentials at which redox events occur and offer insights into the reversibility and kinetics of these reactions nih.gov. SWV and DPV are pulsed techniques that offer enhanced sensitivity and resolution, making them suitable for trace analysis and the study of complex matrices journalspub.com.

For a compound like this compound, electroanalytical techniques could potentially be used to:

Determine its oxidation and reduction potentials.

Investigate the reversibility of any observed redox processes.

Study the influence of factors such as pH and solvent on its electrochemical behavior.

Develop sensitive quantitative methods based on the current produced during its oxidation or reduction at a suitable electrode surface fiveable.mejournalspub.com.

While the general principles and applications of these techniques are well-established unimed.edu.ngsolubilityofthings.comfiveable.mejournalspub.com, specific research findings detailing the application of electroanalytical methods to this compound were not available in the consulted literature. However, the presence of potentially electroactive functional groups in this compound's structure suggests that these techniques could be valuable tools for future research aimed at understanding its electrochemical characteristics and developing electrochemical sensors for its detection and quantification.

Development of Bioanalytical Methods for this compound in Biological Matrices

Bioanalytical methods are essential for the quantitative determination of drugs and their metabolites in biological fluids such as blood, serum, plasma, urine, and saliva amazonaws.combebac.atpnrjournal.com. These methods are critical in various stages of research, including studies that might involve the analysis of this compound in biological samples. Developing robust and reliable bioanalytical methods for this compound requires careful consideration of the biological matrix, potential interferences, and the concentration range of interest amazonaws.comprogress-lifesciences.nl.

The typical workflow for developing a bioanalytical method involves sample collection, sample preparation, and analytical detection amazonaws.combebac.at. Sample preparation is a crucial step aimed at isolating the analyte from the complex biological matrix and removing interfering substances amazonaws.compnrjournal.com. Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) amazonaws.combebac.at. Protein precipitation is a simple method to remove proteins from the matrix amazonaws.com. LLE and SPE are extractive techniques that can offer better purification and higher recovery yields amazonaws.com.

Following sample preparation, analytical techniques are used to detect and quantify the analyte. High-performance liquid chromatography (HPLC) coupled with various detectors, particularly mass spectrometry (MS), such as LC-MS/MS, is a widely used and powerful technique in bioanalysis due to its sensitivity, selectivity, and ability to handle complex biological samples amazonaws.compnrjournal.com.

For this compound, the development of bioanalytical methods in biological matrices would likely involve:

Selecting an appropriate biological matrix (e.g., plasma, urine) depending on the study objectives.

Optimizing a sample preparation strategy (e.g., SPE or LLE) to efficiently extract this compound from the matrix while minimizing matrix effects.

Developing a chromatographic method, likely using HPLC, to separate this compound from endogenous compounds and potential metabolites.

Utilizing a sensitive and selective detection method, such as tandem mass spectrometry (MS/MS), to quantify this compound pnrjournal.com.

Validation of the developed bioanalytical method is a critical step to ensure its reliability, accuracy, precision, selectivity, and stability according to regulatory guidelines progress-lifesciences.nlnih.gov. This involves conducting experiments to assess parameters such as linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and stability of the analyte in the matrix under various conditions nih.gov.

Specific details regarding validated bioanalytical methods for this compound in biological matrices were not found in the consulted literature. However, the general principles and techniques outlined above would be fundamental to the development of such methods for this compound in future research.

Computational Chemistry and Molecular Modeling of Prisotinol

Molecular Dynamics Simulations of Prisotinol-Biomolecular Interactions

There are no available research articles or data detailing molecular dynamics (MD) simulations involving this compound. Information regarding its interaction with biomolecular targets, conformational changes, binding free energy calculations, or the stability of any potential this compound-receptor complexes is absent from the scientific literature.

Quantum Chemical Calculations for Electronic Properties and Reactivity

No published studies were identified that focus on the quantum chemical calculations of this compound. Consequently, data on its electronic properties, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, or reactivity descriptors (e.g., hardness, softness, electronegativity), are not available.

Predictive Modeling of Absorption, Distribution, Metabolism (ADME) Properties (excluding clinical outcomes)

There are no in silico studies or predictive models published that describe the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. Data tables or quantitative structure-property relationship (QSPR) models for its solubility, permeability, metabolic stability, or other ADME parameters could not be found.

In Silico Design and Optimization of this compound Analogues

No research could be located that describes the use of computational methods for the design, optimization, or development of analogues based on the this compound scaffold. The literature is void of any mention of bioisosteric replacement strategies, scaffold hopping, or other in silico techniques applied to this compound for lead optimization.

Emerging Research Avenues and Future Perspectives for Prisotinol

Integration of Omics Technologies in Prisotinol Research

The comprehensive, high-throughput nature of "omics" technologies offers a powerful approach to elucidate the molecular mechanisms of this compound. nih.gov These technologies allow for the large-scale study of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), providing an unbiased, system-wide view of a drug's effect. nih.govmdpi.com

Future research could apply these techniques to understand this compound's cardioprotective effects. For instance, transcriptomic analysis of cardiac cells treated with this compound could identify gene expression changes related to stress response, apoptosis, and cellular repair. Proteomics would reveal alterations in protein levels and post-translational modifications, offering direct insight into the signaling pathways modulated by the compound. mdpi.com Metabolomic studies could uncover shifts in cardiac metabolism, a critical aspect of heart function and disease.

Table 1: Potential Omics-Based Research Strategies for this compound

| Omics Technology | Objective | Potential Key Findings | Experimental System |

|---|---|---|---|

| Transcriptomics | Identify this compound-regulated genes in cardiomyocytes under hypoxic stress. | Upregulation of anti-apoptotic genes; Downregulation of pro-inflammatory genes. | Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). |

| Proteomics | Characterize changes in protein expression and phosphorylation cascades following this compound treatment. | Identification of kinase pathways involved in cardioprotection; Alterations in mitochondrial protein profiles. | Isolated perfused rodent hearts. |

| Metabolomics | Analyze shifts in cardiac metabolic pathways influenced by this compound. | Changes in fatty acid oxidation, glucose utilization, or amino acid metabolism. mdpi.com | In vivo animal models of myocardial ischemia. |

Exploration of Novel Therapeutic Modalities

Beyond its initial investigation for angina, the unique chemical structure of this compound, which features a pyridine (B92270) ring, may lend itself to new therapeutic applications. wikipedia.org The pyridine moiety is a common feature in many pharmacologically active compounds. wikipedia.org Future research should explore this compound's potential in other disease contexts where the pathways it modulates may be relevant, such as in neurodegenerative disorders or inflammatory conditions.

Furthermore, advanced drug delivery systems could enhance the therapeutic profile of this compound. Encapsulation in nanoparticles or liposomes could improve its bioavailability, target it specifically to cardiac tissue, and provide controlled release, potentially increasing efficacy while minimizing side effects.

Development of Advanced In Vitro and In Vivo Models

To better predict the clinical effects of this compound, sophisticated preclinical models are essential. Standard cell cultures and animal models have limitations in fully replicating human physiology and disease. nih.gov

Advanced In Vitro Models:

Organ-on-a-chip: Microfluidic devices containing living human cardiac cells can mimic the structural and functional properties of the heart, allowing for more accurate testing of drug efficacy and toxicity.

3D Bioprinted Tissues: Engineered heart tissues that incorporate multiple cell types can provide a more realistic environment to study the effects of this compound on cardiac function and remodeling.

Advanced In Vivo Models:

Genetically Engineered Mouse Models: Mice with specific genetic mutations that predispose them to cardiac diseases can offer deeper insights into how this compound interacts with specific disease pathways.

Humanized Models: Animals engrafted with human cells or tissues can provide a bridge between traditional animal studies and human clinical trials.

The integration of data from these diverse models is crucial for building a comprehensive understanding of the compound's effects. nih.gov

Table 2: Comparison of Preclinical Models for this compound Research

| Model Type | Specific Example | Advantages for this compound Research | Limitations |

|---|---|---|---|

| Standard In Vitro | 2D Cardiomyocyte Culture | High-throughput screening, basic mechanism of action. | Lacks tissue architecture and physiological environment. nih.gov |

| Advanced In Vitro | Heart-on-a-Chip | Mimics human cardiac physiology, allows for functional readouts (e.g., contractility). | Complex setup, lower throughput. |

| Standard In Vivo | Rodent model of myocardial infarction | Provides systemic context, evaluates overall physiological response. | Biological differences between rodents and humans. nih.gov |

| Advanced In Vivo | Humanized mouse model | Better predicts human-specific responses and metabolism. | High cost, technically challenging. |

Cross-Disciplinary Collaborations and Translational Research Opportunities

Maximizing the therapeutic potential of this compound requires a collaborative approach. Bridging the gap between basic science and clinical application necessitates partnerships between chemists, biologists, clinicians, and bioengineers. Chemists can work on synthesizing derivatives of this compound to optimize its properties, while chemical biologists can develop probes to identify its molecular targets. nih.gov Bioengineers can develop the advanced in vitro models needed for testing, and clinicians can design trials to translate promising preclinical findings into patient care.

Remaining Challenges and Future Directions in this compound Chemical Biology

Significant challenges remain in revitalizing research into this compound. A primary hurdle is identifying its precise molecular target(s) and mechanism of action. Modern chemical biology tools, such as thermal proteome profiling and activity-based protein profiling, could be instrumental in this "de-orphaning" process.

Another challenge is understanding its metabolic fate and potential off-target effects, which may have contributed to its initial discontinuation. A thorough toxicogenomic and systems toxicology assessment, using the omics and advanced models described, would be a critical step in its re-evaluation. nih.gov

Future directions should focus on a multi-pronged, systematic re-investigation of this compound, leveraging modern technologies to build a comprehensive biological and pharmacological profile. This foundational work is essential before any new clinical development can be considered.

Q & A

Q. Table 1. Key Variables in this compound Pharmacokinetic Studies

| Variable | Example Values | Measurement Method |

|---|---|---|

| Bioavailability | 20–80% (oral vs. IV) | LC-MS/MS |

| Half-life (t½) | 4–12 hours | Non-compartmental analysis |

| Cmax | 1.5–3.2 µg/mL | Serial plasma sampling |

Q. Table 2. Common Pitfalls in this compound Research

| Pitfall | Mitigation Strategy |

|---|---|

| Inconsistent dosing | Standardize via body surface area scaling |

| Unblinded experiments | Use randomized, double-blind study designs |

| Poor assay sensitivity | Validate with positive/negative controls |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.